molecular formula C18H19NO2S B1447287 (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate CAS No. 1641578-95-1

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

Cat. No. B1447287
M. Wt: 313.4 g/mol
InChI Key: XHNDRKFFPZJQQJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a chemical compound with the CAS Number: 1641578-95-1 . It has a molecular weight of 313.42 and a linear formula of C18H19NO2S . This compound is used in scientific research, with diverse applications such as drug discovery, material synthesis, and biological studies.


Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Supramolecular Assembly

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate and its isomers are involved in the formation of supramolecular assemblies. These structures are characterized by a variety of noncovalent interactions, including hydrogen bonds and π-π stacking interactions, which play a crucial role in stabilizing molecular conformations and self-assembly processes. Such assemblies are significant in materials science and nanotechnology for creating complex structures (Matos et al., 2016).

Polymerization and Material Properties

The compound is used in the radical polymerization process, leading to the formation of polymers with pH/temperature responsiveness in aqueous media. This attribute is pivotal for developing smart materials that can adapt to environmental changes (Kohsaka et al., 2015).

Synthesis of Pharmaceutical Intermediates

It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives have been used in the synthesis of aurora 2 kinase inhibitors, which are important in cancer research and treatment (Xu et al., 2015).

Catalyst Development

The compound is involved in catalytic processes, such as the Knoevenagel condensation reaction. This reaction is crucial in the synthesis of fine chemicals and pharmaceuticals, highlighting the compound's role in facilitating chemical transformations (Pawaiyaa et al., 2014).

Biochemical Applications

The biochemical properties of this compound and its derivatives are explored in the modification of polymers for biomedical applications. This includes the synthesis of polymers with enhanced antibacterial and antifungal properties, relevant in medical and pharmaceutical industries (Aly & El-Mohdy, 2015).

Stereospecific Synthesis in Medicinal Chemistry

Its derivatives are significant in the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in polymer industries and medicinal chemistry (Kabir et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl (E)-3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNDRKFFPZJQQJ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
Reactant of Route 6
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(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

Citations

For This Compound
2
Citations
RF Graceffa, AA Boezio, J Able, S Altmann… - Journal of medicinal …, 2017 - ACS Publications
Because of its strong genetic validation, Na V 1.7 has attracted significant interest as a target for the treatment of pain. We have previously reported on a number of structurally distinct …
Number of citations: 61 pubs.acs.org
TJ Kornecook, R Yin, S Altmann, X Be, V Berry… - … of Pharmacology and …, 2017 - ASPET
Potent and selective antagonists of the voltage-gated sodium channel Na V 1.7 represent a promising avenue for the development of new chronic pain therapies. We generated a small …
Number of citations: 51 jpet.aspetjournals.org

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